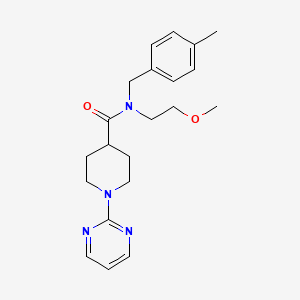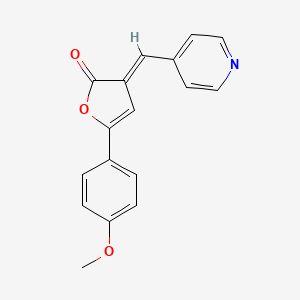![molecular formula C20H15BrO5 B3905412 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B3905412.png)
2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate
Übersicht
Beschreibung
2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate, also known as BML-210, is a synthetic compound that has been of interest to scientists due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate has been studied for its potential therapeutic properties in various scientific research applications. One of the most promising applications is its potential as an anti-inflammatory agent. Studies have shown that 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
Wirkmechanismus
2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the expression of pro-inflammatory genes. 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate binds to the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate has been shown to have other biochemical and physiological effects. Studies have demonstrated that 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate can induce apoptosis, or programmed cell death, in cancer cells. 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate in lab experiments is its stability and solubility in water, which makes it easier to work with in vitro assays. However, one limitation of 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate is its relatively low potency compared to other anti-inflammatory agents, which may limit its therapeutic potential in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an adjuvant therapy for cancer, due to its ability to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-6-methoxyphenyl acetate and its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
[2-[(Z)-[5-(4-bromophenyl)-2-oxofuran-3-ylidene]methyl]-6-methoxyphenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO5/c1-12(22)25-19-14(4-3-5-17(19)24-2)10-15-11-18(26-20(15)23)13-6-8-16(21)9-7-13/h3-11H,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDRZYBMQYZQTE-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3905334.png)
![2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3905337.png)
![2-[2-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)vinyl]-3-(2-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905356.png)
![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(3-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B3905357.png)
![3-methyl-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905364.png)
![1-(allylthio)-4-(4-methoxyphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3905368.png)
![3-(2-hydroxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905372.png)
![3-(2-thienyl)-5-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B3905373.png)
![3-(3-methoxyphenyl)-2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone](/img/structure/B3905380.png)
![(3,4-dimethoxybenzyl){2-[2-ethyl-2-methyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]ethyl}amine](/img/structure/B3905396.png)

![4-methoxybenzyl 2-[3-(mesitylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B3905419.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-methyl-3-nitrobenzamide](/img/structure/B3905420.png)